molecular formula CH3NO2 B12432817 Amino Formate

Amino Formate

Cat. No.: B12432817
M. Wt: 61.040 g/mol
InChI Key: RQGNEYFWHWFECS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Amino formate can be synthesized through the reaction of isocyanic acid (HNCO) with water (H2O) in the presence of hydrochloric acid (HCl) as a catalyst. This reaction occurs at low temperatures, around 20 K, and results in the formation of this compound . Another method involves the reaction of formic acid with ammonia under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic reaction of formic acid with ammonia. The reaction is carried out in a reactor where formic acid and ammonia are mixed in the presence of a catalyst, such as a metal oxide, at elevated temperatures and pressures. The resulting this compound is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Amino formate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to formamide (HCONH2) in the presence of oxidizing agents.

    Reduction: It can be reduced to formic acid and ammonia under reducing conditions.

    Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed:

    Oxidation: Formamide (HCONH2).

    Reduction: Formic acid (HCOOH) and ammonia (NH3).

    Substitution: Various substituted formates depending on the reagents used.

Scientific Research Applications

Amino formate has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential role in amino acid metabolism and protein synthesis.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

Amino formate can be compared with other similar compounds, such as:

    Formic Acid (HCOOH): A simple carboxylic acid with a formyl group.

    Formamide (HCONH2): A derivative of formic acid with an amide group.

    Methyl Formate (HCOOCH3): An ester of formic acid and methanol.

Uniqueness: this compound is unique due to the presence of both an amino group and a formate group, which allows it to participate in a wide range of chemical reactions. Its ability to act as a donor of formyl groups makes it valuable in organic synthesis and biochemical processes.

Comparison with Similar Compounds

  • Formic Acid (HCOOH)
  • Formamide (HCONH2)
  • Methyl Formate (HCOOCH3)

Properties

Molecular Formula

CH3NO2

Molecular Weight

61.040 g/mol

IUPAC Name

amino formate

InChI

InChI=1S/CH3NO2/c2-4-1-3/h1H,2H2

InChI Key

RQGNEYFWHWFECS-UHFFFAOYSA-N

Canonical SMILES

C(=O)ON

Origin of Product

United States

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